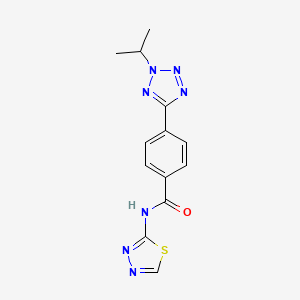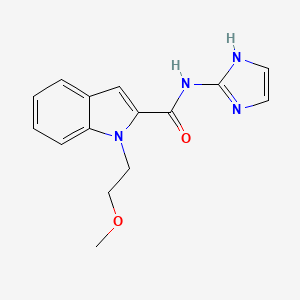![molecular formula C21H20N4O4 B12158258 2-(Phenoxymethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12158258.png)
2-(Phenoxymethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenoxymethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine: is a fascinating compound with potential applications in various fields. Let’s explore its properties and significance.
Preparation Methods
Synthetic Routes:: The compound can be synthesized via an efficient one-pot three-component reaction. Starting materials include:
- 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-amine
- 1,3-dicarbonyl compounds
- Aldehydes
Reaction Conditions:: The reaction proceeds under mild conditions, resulting in the formation of the desired compound.
Industrial Production:: While specific industrial production methods are not widely documented, research efforts are ongoing to optimize large-scale synthesis.
Chemical Reactions Analysis
Reactivity::
- Oxidation : The compound may undergo oxidation reactions.
- Reduction : Reduction processes are also possible.
- Substitution : Substituent modifications can occur.
- Oxidation : Oxidizing agents like potassium permanganate (KMnO₄).
- Reduction : Reducing agents such as sodium borohydride (NaBH₄).
- Substitution : Various nucleophiles (e.g., amines, thiols).
Major Products:: The compound can yield diverse products based on the specific reaction conditions.
Scientific Research Applications
Chemistry::
- Drug Discovery : Investigating its potential as a lead compound for new drugs.
- Catalysis : Exploring its catalytic properties.
- Antitumor Activity : Some derivatives exhibit potent antitumor effects .
- Microtubule Inhibition : The compound disrupts microtubule networks .
- Pharmaceuticals : Potential anticancer agents.
- Materials Science : Applications in polymer chemistry.
Mechanism of Action
The compound likely exerts its effects by binding to tubulin, disrupting microtubule assembly . Further studies are needed to elucidate the precise molecular targets and pathways involved.
Properties
Molecular Formula |
C21H20N4O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-(phenoxymethyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H20N4O4/c1-26-17-11-14(12-18(27-2)20(17)28-3)16-9-10-22-21-23-19(24-25(16)21)13-29-15-7-5-4-6-8-15/h4-12H,13H2,1-3H3 |
InChI Key |
FIYOBQUXOYUOAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC=NC3=NC(=NN23)COC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-[(4-methylphenyl)methyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one](/img/structure/B12158191.png)
![2-[(4-Bromophenoxy)methyl]imidazo[1,2-a]pyridine](/img/structure/B12158198.png)

![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B12158210.png)
![ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12158223.png)
methyl}quinolin-8-ol](/img/structure/B12158227.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide](/img/structure/B12158233.png)

![5-[2-(2-Methylphenyl)hydrazinylidene]-4-phenyl-1,3-thiazol-2(5H)-imine](/img/structure/B12158239.png)
![2-[(1-Acetyl-2,3-dihydroindol-5-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12158242.png)
![3-[(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)carbonyl]-4,6-dimethyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one](/img/structure/B12158250.png)
![[(4-Fluorophenyl)sulfonyl]indan-5-ylamine](/img/structure/B12158257.png)

![1-(3,5-dichlorophenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12158273.png)
